molecular formula C17H12N2O4S B10812500 (5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B10812500
M. Wt: 340.4 g/mol
InChI Key: SPTMNTGPAUPILC-GDNBJRDFSA-N
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Description

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzyl and a nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of (5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-benzyl-1,3-thiazolidine-2,4-dione with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or nitrophenyl positions, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and fungal strains.

    Medicine: Research has explored the compound’s potential as a therapeutic agent, particularly in the treatment of diseases such as diabetes and cancer. Its ability to modulate specific biological pathways makes it a candidate for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione can be compared with other thiazolidinedione derivatives, such as:

    Rosiglitazone: A well-known thiazolidinedione used in the treatment of type 2 diabetes. Unlike this compound, rosiglitazone primarily targets the peroxisome proliferator-activated receptor gamma (PPARγ).

    Pioglitazone: Another thiazolidinedione used for diabetes management, which also targets PPARγ but has a different side effect profile compared to rosiglitazone.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity concerns. It shares structural similarities with this compound but differs in its safety profile and clinical applications.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-16-15(10-12-6-8-14(9-7-12)19(22)23)24-17(21)18(16)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTMNTGPAUPILC-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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